Cas no 5131-70-4 (Benzenesulfonic acid,2,2'-(1,2-ethenediyl)bis[5-[[4-[bis(2-hydroxyethyl)amino]-6-[(3-sulfophenyl)amino]-1,3,5-triazin-2-yl]amino]-)

Benzenesulfonic acid,2,2'-(1,2-ethenediyl)bis[5-[[4-[bis(2-hydroxyethyl)amino]-6-[(3-sulfophenyl)amino]-1,3,5-triazin-2-yl]amino]- structure
5131-70-4 structure
Product Name:Benzenesulfonic acid,2,2'-(1,2-ethenediyl)bis[5-[[4-[bis(2-hydroxyethyl)amino]-6-[(3-sulfophenyl)amino]-1,3,5-triazin-2-yl]amino]-
Numero CAS:5131-70-4
MF:C40H44N12O16S4
MW:1077.10816287994
CID:383751
PubChem ID:6042296
Update Time:2025-04-19

Benzenesulfonic acid,2,2'-(1,2-ethenediyl)bis[5-[[4-[bis(2-hydroxyethyl)amino]-6-[(3-sulfophenyl)amino]-1,3,5-triazin-2-yl]amino]- Proprietà chimiche e fisiche

Nomi e identificatori

    • Benzenesulfonic acid,2,2'-(1,2-ethenediyl)bis[5-[[4-[bis(2-hydroxyethyl)amino]-6-[(3-sulfophenyl)amino]-1,3,5-triazin-2-yl]amino]-
    • 4,4'-bis[[4-[bis(2-hydroxyethyl)amino]-6-(m-sulphoanilino)-1,3,5-triazin-2-yl]amino]stilbene-2,2'-disulphonic acid
    • Benzenesulfonic acid,2,2'-(1,2-ethenediyl)bis[5-[[4-[bis(2-hydroxyethyl)amino]-6-[(3-sulfophenyl)amino]-1,3,5-triazin-2-yl]am
    • 2,2'-(E)-ethene-1,2-diylbis[5-({4-[bis(2-hydroxyethyl)amino]-6-[(3-sulfophenyl)amino]-1,3,5-triazin-2-yl}amino)benzenesulfonic acid]
    • 4,4'-Bis((4-(bis(2-hydroxyethyl)amino)-6-(m-sulphoanilino)-1,3,5-triazin-2-yl)amino)stilbene-2,2'-disulphonic acid
    • EINECS 225-880-5
    • 5131-70-4
    • SCHEMBL10487253
    • Inchi: 1S/C40H44N12O16S4/c53-17-13-51(14-18-54)39-47-35(41-27-3-1-5-31(21-27)69(57,58)59)45-37(49-39)43-29-11-9-25(33(23-29)71(63,64)65)7-8-26-10-12-30(24-34(26)72(66,67)68)44-38-46-36(48-40(50-38)52(15-19-55)16-20-56)42-28-4-2-6-32(22-28)70(60,61)62/h1-12,21-24,53-56H,13-20H2,(H,57,58,59)(H,60,61,62)(H,63,64,65)(H,66,67,68)(H2,41,43,45,47,49)(H2,42,44,46,48,50)/b8-7+
    • Chiave InChI: NCIZQSIIFQYLMW-BQYQJAHWSA-N
    • Sorrisi: S(C1C=C(C=CC=1/C=C/C1C=CC(=CC=1S(=O)(=O)O)NC1=NC(NC2C=CC=C(C=2)S(=O)(=O)O)=NC(=N1)N(CCO)CCO)NC1=NC(NC2C=CC=C(C=2)S(=O)(=O)O)=NC(=N1)N(CCO)CCO)(=O)(=O)O

Proprietà calcolate

  • Massa esatta: 1076.18852
  • Massa monoisotopica: 1076.18810806g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 12
  • Conta accettatore di obbligazioni idrogeno: 28
  • Conta atomi pesanti: 72
  • Conta legami ruotabili: 24
  • Complessità: 2010
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 1
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 1
  • Superficie polare topologica: 464Ų

Proprietà sperimentali

  • PSA: 430.34
Fornitori consigliati
Shaanxi pure crystal photoelectric technology co. LTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Shaanxi pure crystal photoelectric technology co. LTD
PRIBOLAB PTE.LTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
PRIBOLAB PTE.LTD
Wuhan ChemNorm Biotech Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Wuhan ChemNorm Biotech Co.,Ltd.
Suzhou Senfeida Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Suzhou Senfeida Chemical Co., Ltd
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Zhengzhou Baoyu Pharmaceutical Co., Ltd.